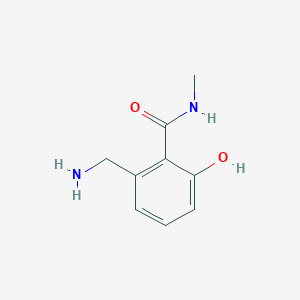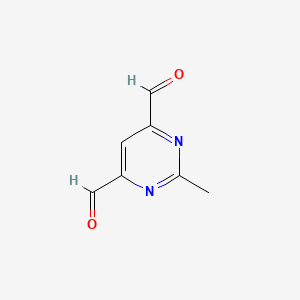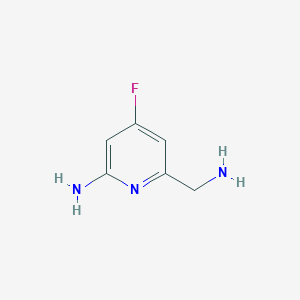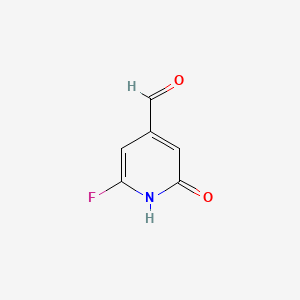
Methyl difluoro(pyridin-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl difluoro(pyridin-3-YL)acetate: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoromethyl group attached to a pyridine ring at the 3-position, with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of fluorinated pyridines.
Industrial Production Methods: Industrial production of Methyl difluoro(pyridin-3-YL)acetate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl difluoro(pyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl difluoro(pyridin-3-YL)acetate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated nature imparts desirable properties such as increased lipophilicity and improved bioavailability.
Mécanisme D'action
The mechanism of action of Methyl difluoro(pyridin-3-YL)acetate in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to increased potency and selectivity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Difluoro(pyridinyl)methylphosphonates: These compounds share the difluoromethyl group and pyridine ring but differ in the functional groups attached.
Fluoropyridines: A broader class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness: Methyl difluoro(pyridin-3-YL)acetate is unique due to its specific substitution pattern and the presence of both an ester and difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1354940-86-5 |
|---|---|
Formule moléculaire |
C8H7F2NO2 |
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7(12)8(9,10)6-3-2-4-11-5-6/h2-5H,1H3 |
Clé InChI |
LRDPBYZDVYMAJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CN=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)



![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)









